molecular formula C20H16Cl2N2O6S2 B3702242 N-{4-[(2,3-dichlorophenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-{4-[(2,3-dichlorophenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B3702242
M. Wt: 515.4 g/mol
InChI Key: KVMZLWODZQIVNV-UHFFFAOYSA-N
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Description

N-{4-[(2,3-dichlorophenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . This particular compound is of interest due to its potential therapeutic applications and unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,3-dichlorophenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield an intermediate compound . This intermediate is then treated with 2,3-dichlorophenyl isocyanate under controlled conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,3-dichlorophenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{4-[(2,3-dichlorophenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(2,3-dichlorophenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit cholinesterase enzymes by binding to the active site, thereby preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2,3-dichlorophenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its specific chemical structure, which includes both a sulfonamide group and a benzodioxine ring. This combination imparts distinct biological activities and potential therapeutic applications that are not commonly found in other sulfonamides.

Properties

IUPAC Name

N-[4-[(2,3-dichlorophenyl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O6S2/c21-16-2-1-3-17(20(16)22)24-31(25,26)14-6-4-13(5-7-14)23-32(27,28)15-8-9-18-19(12-15)30-11-10-29-18/h1-9,12,23-24H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMZLWODZQIVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{4-[(2,3-dichlorophenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-{4-[(2,3-dichlorophenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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N-{4-[(2,3-dichlorophenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 4
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N-{4-[(2,3-dichlorophenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 5
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N-{4-[(2,3-dichlorophenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Reactant of Route 6
Reactant of Route 6
N-{4-[(2,3-dichlorophenyl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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